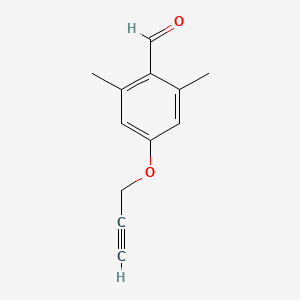

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,6-dimethyl-4-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C12H12O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h1,6-8H,5H2,2-3H3 |

InChI Key |

QVEJDARSJVJKRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OCC#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary synthetic route for this compound is an O-alkylation (Williamson ether synthesis) of the corresponding hydroxybenzaldehyde derivative with propargyl bromide. This involves the nucleophilic substitution of the phenolic hydroxyl group by the propargyl moiety under basic catalysis.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Starting material: 2,6-dimethyl-4-hydroxybenzaldehyde | Phenolic hydroxy group at the 4-position is the nucleophile | Commercially available or synthesized via methylation of hydroxybenzaldehyde |

| 2 | Base: Anhydrous potassium carbonate (K2CO3), 2.5 equivalents | Deprotonates phenol to phenolate ion, enhancing nucleophilicity | Mild base avoids side reactions |

| 3 | Solvent: Dimethylformamide (DMF), anhydrous | Polar aprotic solvent facilitates SN2 reaction | High boiling point allows reflux at ~80°C |

| 4 | Alkylating agent: Propargyl bromide (80% solution in toluene), 1.3 equivalents | Electrophile providing the propargyl group | Added dropwise to control reaction rate |

| 5 | Reaction conditions: Reflux at 80°C for 2 hours with stirring | Ensures complete conversion monitored by thin-layer chromatography (TLC) | Reaction monitored to avoid over-alkylation |

| 6 | Work-up: Addition of ice-cold water to quench reaction, filtration of precipitate | Removes inorganic salts and isolates crude product | Washing with water removes residual base and salts |

| 7 | Purification: Recrystallization from ethanol | Provides pure this compound | Yields typically range from 60-85% |

This procedure is adapted from multiple sources describing the synthesis of propargyloxy benzaldehydes and their derivatives, including detailed experimental protocols found in recent peer-reviewed publications.

Reaction Mechanism Insights

- The phenolic hydroxyl group of 2,6-dimethyl-4-hydroxybenzaldehyde is deprotonated by potassium carbonate to form a phenolate ion.

- The phenolate ion performs an SN2 nucleophilic attack on the electrophilic carbon of propargyl bromide.

- The bromide ion is displaced, forming the ether linkage between the benzaldehyde and propargyl moiety.

- The reaction is typically clean with minimal side products due to the selectivity of the phenolate and mild conditions.

Representative Data Table of Reaction Parameters and Yields

| Parameter | Value | Effect on Reaction |

|---|---|---|

| Base type | Potassium carbonate (K2CO3) | Optimal for phenol deprotonation without causing side reactions |

| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity and solubilizes reagents |

| Temperature | 80°C (reflux) | Ensures sufficient energy for reaction progress |

| Reaction time | 2 hours | Complete conversion monitored by TLC |

| Propargyl bromide equivalents | 1.3 | Slight excess to drive reaction to completion |

| Yield | 60-85% | High yield with proper control of conditions |

Alternative Synthetic Approaches

Mitsunobu Reaction : An alternative method involves the Mitsunobu reaction using 2,6-dimethyl-4-hydroxybenzaldehyde and propargyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at room temperature. This method can provide the ether linkage under milder conditions but requires careful handling of reagents.

Multicomponent Reactions : In some studies, the prepared this compound serves as a key intermediate in multicomponent reactions such as Biginelli or Groebke-Blackburn-Bienayme reactions, demonstrating its synthetic utility.

Summary of Key Research Findings

- The O-alkylation of 2,6-dimethyl-4-hydroxybenzaldehyde with propargyl bromide under basic conditions in DMF is the most commonly reported, efficient, and reproducible method.

- Reaction monitoring by TLC ensures high purity and yield.

- Purification by recrystallization from ethanol affords analytically pure product.

- The compound is a versatile intermediate for further functionalization, including cycloaddition reactions to form triazoles and other heterocycles.

- Alternative methods such as Mitsunobu reactions provide options for sensitive substrates or when milder conditions are required.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be targeted for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Propargyl bromide in the presence of a base like potassium carbonate in acetone.

Major Products Formed

Oxidation: 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of bioactive compounds that can be used in biological assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the compound .

Comparison with Similar Compounds

Similar Compounds

4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the methyl groups at positions 2 and 6.

2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but the prop-2-yn-1-yloxy group is at position 2 instead of 4.

4-(Prop-2-yn-1-yloxy)benzoic acid: Similar structure but the aldehyde group is oxidized to a carboxylic acid

Biological Activity

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety, dimethyl groups at the 2 and 6 positions, and a prop-2-yn-1-yloxy group at the 4 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and antioxidant properties.

Chemical Structure and Synthesis

The molecular formula of this compound is . Its synthesis can be achieved through various methods, including Williamson ether synthesis from 4-hydroxybenzaldehyde and propargyl bromide. The reaction involves nucleophilic substitution, leading to the formation of the desired compound.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity . These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

One of the most promising aspects of this compound is its neuroprotective potential . Studies have shown that it can inhibit monoamine oxidase (MAO) enzymes and block calcium channels, both of which are critical in neuronal survival. For instance, a multitarget directed ligand derived from this compound demonstrated significant neuroprotection against oxidative stress induced by hydrogen peroxide (H₂O₂), showcasing its ability to protect neuronal cells from damage.

Mechanistic Insights

The mechanism behind the neuroprotective effects includes:

- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS generation, which contributes to oxidative stress.

- Blocking Calcium Channels : By inhibiting calcium influx, it helps maintain cellular homeostasis and prevents excitotoxicity.

- Anti-inflammatory Activity : Compounds related to this structure have shown to block inflammatory pathways, further contributing to their neuroprotective effects.

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting some compounds structurally similar to this compound along with their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Propargyl Alcohol | -C≡C–CH₂–OH | Simple alkyne with a hydroxyl group; used in organic synthesis. |

| Benzylidene Acetone | -C=CH–C(=O)CH₃ | Contains a ketone; used in various chemical syntheses. |

| Allyl Phenyl Ether | -C=C–CH₂–O–C₆H₅ | Contains an allyl group; used in polymer chemistry. |

Case Studies and Research Findings

- Neuroprotective Study : A study demonstrated that derivatives of this compound exhibited significant neuroprotection against Aβ-induced toxicity in SH-SY5Y cells. The compounds showed no signs of neurotoxicity at concentrations up to 50 μM while maintaining good blood-brain barrier permeability .

- Antioxidant Evaluation : Another research highlighted the antioxidant capacity of this compound through various assays measuring its ability to scavenge free radicals and reduce lipid peroxidation .

- Inhibition Studies : The compound was also evaluated for its inhibitory effects on MAO enzymes, showing promising results that suggest its potential use in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with 4-hydroxy-2,6-dimethylbenzaldehyde in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (60–80°C, 6–12 hours). Purification via flash column chromatography using ethyl acetate/hexane (30:70 ratio) yields the product in ~88% purity .

- Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of reactants significantly impact yield. Glacial acetic acid may act as a catalyst in analogous benzaldehyde derivatization reactions .

Q. How can spectroscopic techniques (NMR, IR) characterize structural features of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 9.85 ppm (aldehyde proton), δ 2.53 ppm (terminal alkyne proton, J = 2.4 Hz), and δ 4.81 ppm (propargyl -CH₂-) confirm functional groups. Aromatic protons appear as doublets (δ 6.98–7.53 ppm) .

- ¹³C NMR : Signals at δ 190.6 ppm (aldehyde carbon) and δ 76–77 ppm (sp-hybridized alkyne carbons) are diagnostic .

Q. What purification strategies are effective for isolating this compound?

- Flash Chromatography : Ethyl acetate/hexane gradients (e.g., 30:70) resolve polar impurities .

- Recrystallization : Ethanol or methanol is ideal for removing non-polar byproducts. Yield and purity can exceed 95% with optimized solvent ratios .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystallographic Workflow :

- Use SHELX (SHELXL/SHELXS) for structure solution and refinement. High-resolution data (≤1.0 Å) ensures accurate anisotropic displacement parameters .

- Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonds between aldehyde oxygen and methyl groups) and packing motifs .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | ≤0.05 |

| C=O bond length | 1.21 Å |

| Dihedral angle | 15.3° (propargyl) |

Q. What mechanistic insights explain the reactivity of the propargyloxy group in this compound?

- The propargyloxy moiety participates in click chemistry (e.g., CuAAC reactions) due to its terminal alkyne, enabling triazole formation .

- In Groebke–Blackburn–Bienaymé reactions , the alkyne undergoes [3+2] cycloaddition with azides, forming heterocycles (e.g., imidazo[1,2-a]pyridines) with bioactive potential .

Q. How can biological activity assays evaluate its potential as an enzyme inhibitor?

- α-Glycosidase Inhibition :

- Incubate the compound with α-glycosidase (EC 3.2.1.20) and substrate (p-nitrophenyl glucopyranoside) at 37°C. Measure absorbance at 405 nm to calculate IC₅₀ values .

- Antitubercular Screening :

- Use microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentrations (MIC) <10 µg/mL suggest therapeutic promise .

Q. How to resolve contradictions in reported spectral data or crystallographic parameters?

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., DFT calculations) using Gaussian 16. For crystallography, validate thermal ellipsoid models with ORTEP-3 and check for twinning using WinGX .

- Case Study : Discrepancies in aldehyde proton shifts (δ 9.85 vs. δ 9.90 ppm) may arise from solvent polarity or hydrogen bonding. Re-run experiments in deuterated DMSO vs. CDCl₃ to isolate solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.